molecular formula C11H23Cl2FN2O2S B1531769 4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2098129-66-7

4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride

Cat. No. B1531769
CAS RN: 2098129-66-7
M. Wt: 337.3 g/mol
InChI Key: AWWFBDJQBVDKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of aminopiperidine, which is a class of organic compounds known for their wide use in medicinal chemistry . Aminopiperidines are often used as building blocks in the synthesis of various pharmaceuticals .


Chemical Reactions Analysis

Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis. Aminopiperidines, in general, can undergo various reactions, including alkylation, acylation, and others .


Physical And Chemical Properties Analysis

Based on the information available for similar compounds, we can infer that this compound might be a solid at room temperature . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the databases I have access to.

Scientific Research Applications

Pharmaceutical Drug Development

This compound, with its piperidine core structure, is a valuable synthetic building block in pharmaceutical drug development. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly significant in the design of drugs due to their pharmacological properties, which include activities such as analgesic, anti-inflammatory, and antipsychotic effects .

Anticancer Research

Piperidine derivatives have been utilized in anticancer research. Compounds with a piperidine moiety have shown a wide range of biological activities and are being explored for their potential to inhibit cancer cell growth and metastasis .

Neuroscience

In neuroscience, piperidine derivatives like the one are explored for their role as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in many physiological and pathological processes in the central nervous system, including synaptic plasticity and memory function.

Antimicrobial and Antiviral Applications

The piperidine nucleus is a part of compounds that have shown antimicrobial and antiviral activities. Researchers are investigating these derivatives for new treatments against infectious diseases .

Analgesic and Anti-inflammatory Agents

Due to their pharmacophoric features, piperidine derivatives are being studied as analgesic and anti-inflammatory agents. They may offer new pathways for pain relief and inflammation control .

Anticoagulant Properties

Some piperidine derivatives have been synthesized and evaluated for their anticoagulant activities. They are being considered as potential direct thrombin inhibitors, which could lead to new anticoagulant drugs .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some similar compounds are labeled with hazard statements like H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given that it’s a derivative of aminopiperidine, it could be of interest in medicinal chemistry and drug discovery .

properties

IUPAC Name

1-[(4-fluoro-1,1-dioxothian-4-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2S.2ClH/c12-11(3-7-17(15,16)8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFBDJQBVDKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2(CCS(=O)(=O)CC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Reactant of Route 2
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Reactant of Route 3
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Reactant of Route 5
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Reactant of Route 6
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride

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